

chemical properties and structure of 4-Acetamidobutanoic acid

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Compound of Interest

Compound Name: 4-Acetamidobutanoate

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An In-depth Technical Guide to 4-Acetamidobutanoic Acid

Introduction

4-Acetamidobutanoic acid, also known as N-acetyl GABA, is an N-acyl-gamma-aminobutyric acid.^[1] It is recognized as the main metabolite of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system.^{[2][3][4]} This compound is found in various biological systems, existing in all eukaryotes, from yeast to humans.^{[5][6]} It has been detected in biofluids such as blood, urine, and feces, as well as in prostate tissue.^{[6][7][8][9]} Beyond its role as an endogenous metabolite, 4-acetamidobutanoic acid has garnered interest for its potential antioxidant and antibacterial activities.^{[2][3][4]} It is classified as a gamma amino acid derivative, characterized by an amino group attached to the gamma carbon atom.^{[5][6]}

Chemical Structure and Identification

4-Acetamidobutanoic acid is an acyclic molecule featuring a straight four-carbon chain. Its structure is defined by a carboxylic acid group at one terminus and an acetamido group at the other, resulting from the monoacetylation of the nitrogen atom of GABA.^[1]

- IUPAC Name: 4-acetamidobutanoic acid^{[1][5]}
- SMILES: CC(=O)NCCCC(=O)O^{[1][6]}
- InChI: InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)^{[1][5]}

- InChIKey: UZTFMUBKZQVKLK-UHFFFAOYSA-N[\[1\]](#)[\[5\]](#)

Physicochemical Properties

The key physicochemical properties of 4-Acetamidobutanoic acid are summarized below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

Property	Value	Source(s)
CAS Number	3025-96-5	[1] [2] [10] [11] [12] [13]
Chemical Formula	C ₆ H ₁₁ NO ₃	[1] [5] [10] [11] [12] [13]
Molecular Weight	145.16 g/mol (Average) [1] [5]	[1] [5] [11] [13]
145.073893223 Da (Monoisotopic) [5]	[1] [5]	
Appearance	Light yellow to beige crystalline powder	[2]
Water Solubility	19.9 g/L (or 19.9 mg/ml)	[2] [5]
logP	-0.48 to -0.8	[1] [5]
pKa (Strongest Acidic)	4.49	[5]
pKa (Strongest Basic)	-1.4	[5]
Polar Surface Area	66.4 Å ²	[1] [5]
Hydrogen Acceptor Count	3	[5]
Hydrogen Donor Count	2	[5]
Rotatable Bond Count	4	[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of 4-Acetamidobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum	Solvent	Chemical Shifts (ppm)	Source
¹ H NMR	DMSO-d ₆	7.86 (t, 1H, -NH-), 3.03 (q, 2H, -CH ₂ -NH-), 2.22 (t, 2H, -CH ₂ -COOH), 1.79 (s, 3H, CH ₃ -C=O), 1.61 (quintet, 2H, -CH ₂ -CH ₂ -)	[1]
¹³ C NMR	DMSO-d ₆	174.06 (C=O, carboxylic acid), 169.12 (C=O, amide), 37.95 (-CH ₂ -NH-), 31.11 (-CH ₂ -COOH), 24.60 (-CH ₂ -CH ₂ -CH ₂ -), 22.48 (CH ₃ -)	[1]

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight and fragmentation pattern of the molecule.

Technique	Key Features	Source(s)
GC-MS	A predicted GC-MS spectrum shows notable peaks at m/z values of 44.0125, 86.0603, and 43.0169.[1] Analysis of the trimethylsilyl (TMS) derivative shows a retention index of 1488.05 on a 5%-phenyl-95%-dimethylpolysiloxane column. [14]	[1][14]
MS-MS	Positive ion mode fragmentation shows primary peaks at m/z 44.0125, 86.0603, 43.0169, and 45.0331.[1]	[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)	Source
O-H (Carboxylic Acid)	Stretching	3300-2500 (broad)	[15]
N-H (Amide)	Stretching	~3300	[15]
C-H (Alkyl)	Stretching	3000-2850	[15]
C=O (Carboxylic Acid)	Stretching	~1710	[15]
C=O (Amide I)	Stretching	~1640	[15]
N-H (Amide II)	Bending	~1550	[15]

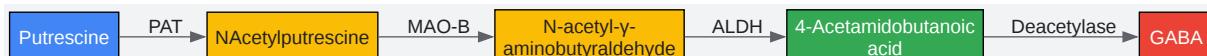
Biological Role and Signaling Pathways

4-Acetamidobutanoic acid is a product of the urea cycle and the metabolism of amino groups. [6][7] It is a derivative of GABA, formed via a biosynthetic pathway from putrescine.[12] While considered a minor pathway for GABA synthesis compared to the primary route from glutamate, it plays a significant physiological role in the brain, such as in the striatum for inhibiting dopaminergic neurons.[12]

Biosynthesis from Putrescine

The transformation from putrescine to GABA involves several enzymatic steps, with 4-acetamidobutanoic acid as a key intermediate. The pathway is as follows:

- Putrescine is acetylated by putrescine acetyltransferase (PAT) to form N-acetylputrescine.
- Monoamine oxidase B (MAO-B) oxidizes N-acetylputrescine to produce N-acetyl- γ -aminobutyraldehyde.
- Aldehyde dehydrogenase (ALDH) further oxidizes this aldehyde to yield 4-Acetamidobutanoic acid (N-acetyl-GABA).
- Finally, an uncharacterized deacetylase removes the acetyl group to produce γ -aminobutyric acid (GABA).[12]



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Biosynthesis of GABA from Putrescine.

Experimental Protocols

Plausible Chemical Synthesis: N-acetylation of GABA

A standard laboratory synthesis of 4-Acetamidobutanoic acid can be achieved through the N-acetylation of its precursor, γ -aminobutyric acid (GABA).

Objective: To synthesize 4-Acetamidobutanoic acid by acetylating the primary amine of GABA.

Materials:

- γ -Aminobutyric acid (GABA)
- Acetic anhydride
- A suitable solvent (e.g., water, glacial acetic acid)
- Base (e.g., sodium bicarbonate or triethylamine) for neutralization
- Hydrochloric acid (for acidification)
- Standard laboratory glassware, magnetic stirrer, and heating mantle
- Filtration apparatus

Procedure:

- **Dissolution:** Dissolve GABA in the chosen solvent in a round-bottom flask. If using water, a basic solution may be required to deprotonate the carboxylic acid and improve solubility.
- **Acetylation:** Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution. The reaction is exothermic.
- **Reaction Monitoring:** Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - If the reaction was run under basic conditions, carefully acidify the mixture with hydrochloric acid to precipitate the product.
 - If run in an organic solvent, the solvent can be removed under reduced pressure.
- **Purification:** The crude product is collected by vacuum filtration. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed to obtain the pure 4-Acetamidobutanoic acid.

- Characterization: Confirm the identity and purity of the product using NMR, IR, and MS, comparing the obtained spectra with reference data.

Analytical Workflow

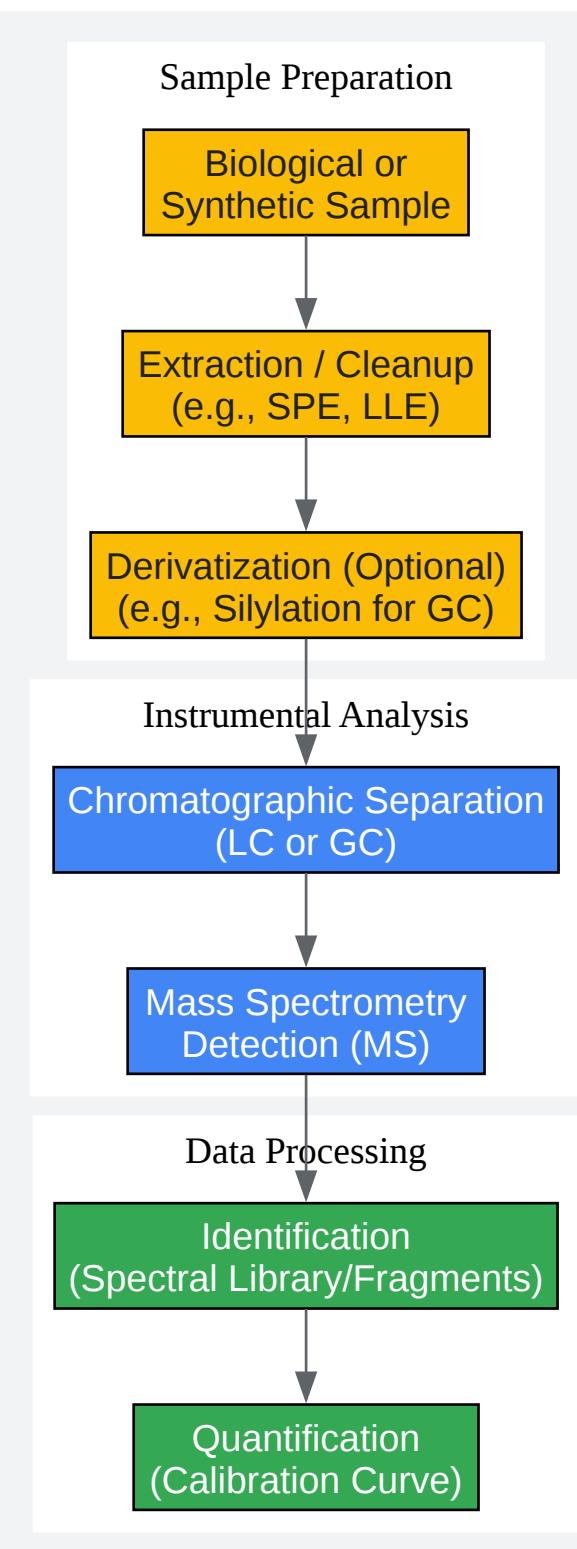
The identification and quantification of 4-Acetamidobutanoic acid in biological or synthetic samples typically involve chromatographic separation followed by spectroscopic detection.

Objective: To identify and quantify 4-Acetamidobutanoic acid from a sample matrix.

Methodology:

- Sample Preparation:
 - Biofluids (e.g., plasma, urine): Perform protein precipitation using a solvent like acetonitrile or methanol. Centrifuge to remove solid debris. The supernatant can be used directly or after a solid-phase extraction (SPE) cleanup step.
 - Tissues: Homogenize the tissue in a suitable buffer, followed by extraction with an organic solvent and centrifugation.
- Chromatography:
 - Gas Chromatography (GC): Derivatization is often required to increase the volatility of the analyte. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS derivative.^[14] A non-polar column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is typically used for separation.^[14]
 - Liquid Chromatography (LC): Reversed-phase (e.g., C18) or HILIC columns can be used. A mobile phase consisting of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is common.
- Detection (Mass Spectrometry):
 - Couple the chromatograph to a mass spectrometer (GC-MS or LC-MS).
 - Operate the MS in a suitable ionization mode (Electron Ionization for GC; Electrospray Ionization for LC).

- Monitor for the specific m/z of the parent ion and its characteristic fragment ions for high selectivity and sensitivity (Selected Ion Monitoring or Multiple Reaction Monitoring).
- Quantification:
 - Use a calibration curve prepared with certified standards of 4-Acetamidobutanoic acid.
 - An isotopically labeled internal standard, such as 4-Acetamidobutanoic acid-d3, is recommended for accurate quantification to correct for matrix effects and variations in sample processing.[3][4]



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General workflow for analysis.

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References

- 1. 4-Acetamidobutyric acid | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ACETAMIDOBUTYRIC ACID | 3025-96-5 [chemicalbook.com]
- 3. 4-Acetamidobutanoic acid-d3 | The Antirrhinum [antirrhinum.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound 4-Acetamidobutanoic acid (FDB023214) - FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for 4-Acetamidobutanoic acid (HMDB0003681) [hmdb.ca]
- 7. 4-Acetamidobutanoic acid | Endogenous Metabolite | GABA | TargetMol [targetmol.com]
- 8. 4-ACETAMIDOBUTYRIC ACID | 3025-96-5 | Endogenous Metabolite | MOLNOVA [molnova.com]
- 9. amsbio.com [amsbio.com]
- 10. bmse000468 4-Acetamidobutyric at BMRB [bmrbi.io]
- 11. caymanchem.com [caymanchem.com]
- 12. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]
- 13. 4-Acetamidobutyric acid [webbook.nist.gov]
- 14. hmdb.ca [hmdb.ca]
- 15. 4-Acetamidobutyric acid [webbook.nist.gov]
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